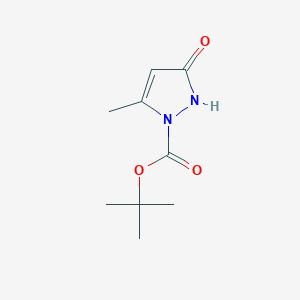

tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-methyl-5-oxo-1H-pyrazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-5-7(12)10-11(6)8(13)14-9(2,3)4/h5H,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWSLQHJNUSTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589937 | |

| Record name | tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915396-44-0 | |

| Record name | tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

This guide provides a comprehensive overview of the synthesis of tert-butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed synthesis pathway, experimental protocols, mechanistic insights, and characterization data.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The substitution pattern on the pyrazole ring allows for the fine-tuning of their biological properties. The title compound, this compound, incorporates several key features: a methyl group at the 5-position, a hydroxyl group at the 3-position (which exists in tautomeric equilibrium with its keto form), and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen. The Boc group is a widely used protecting group in organic synthesis, valued for its stability under various reaction conditions and its facile removal under acidic conditions.[2][3]

The Synthetic Pathway: A Modern Approach to a Classic Reaction

The most established and versatile method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This guide details a robust and efficient pathway for the synthesis of this compound, commencing from the readily available starting materials: tert-butyl carbazate and pentane-2,4-dione (acetylacetone).

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Mechanistic Insights: Understanding the Transformation

The synthesis proceeds via a classical cyclocondensation mechanism. The more nucleophilic terminal nitrogen of tert-butyl carbazate initially attacks one of the carbonyl groups of pentane-2,4-dione, which exists in equilibrium with its enol form. This is followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrazole ring.

A crucial aspect of the final product's structure is the existence of keto-enol tautomerism. The initially formed pyrazolone can tautomerize to the more aromatic and often more stable 3-hydroxypyrazole form. The position of this equilibrium can be influenced by factors such as the solvent and the substitution pattern on the pyrazole ring.[6][7] In many cases, the hydroxyl tautomer is the predominant form, particularly in solutions.[6]

Caption: Tautomeric equilibrium of the product.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for high yield and purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| tert-Butyl carbazate | C₅H₁₂N₂O₂ | 132.16 | >98% | Commercial Supplier |

| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | >99% | Commercial Supplier |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Commercial Supplier |

| Acetic Acid | CH₃COOH | 60.05 | Glacial | Commercial Supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercial Supplier |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercial Supplier |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercial Supplier |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl carbazate (13.22 g, 100 mmol) and ethanol (100 mL). Stir the mixture until the tert-butyl carbazate is fully dissolved.

-

Addition of Reagents: To the stirred solution, add pentane-2,4-dione (10.01 g, 10.2 mL, 100 mmol) in one portion, followed by the addition of glacial acetic acid (1 mL) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer the solution to a separatory funnel. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

-

Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Characterization Data (Expected)

The following are the expected characterization data for the final product, based on similar structures reported in the literature.[6]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.55 (s, 9H, C(CH₃)₃), 2.30 (s, 3H, CH₃), 5.80 (s, 1H, pyrazole-H), ~9.5-10.5 (br s, 1H, OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 14.0 (CH₃), 28.5 (C(CH₃)₃), 84.0 (C(CH₃)₃), 105.0 (pyrazole-C4), 145.0 (pyrazole-C5), 150.0 (C=O, Boc), 160.0 (pyrazole-C3) |

| IR (KBr, cm⁻¹) | ν: ~3200-3400 (br, O-H), 2980 (C-H), 1720-1740 (C=O, Boc), 1600, 1550 (C=C, C=N) |

| Mass Spec. (ESI+) | m/z: 213.12 [M+H]⁺, 235.10 [M+Na]⁺ |

Safety and Handling

-

tert-Butyl carbazate is a flammable solid and should be handled with care.

-

Pentane-2,4-dione is a flammable liquid and an irritant.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This guide provides a detailed and reliable pathway for the synthesis of this compound. The presented protocol, grounded in the principles of the Knorr pyrazole synthesis, offers a high-yielding and scalable method for accessing this valuable building block. The mechanistic insights and characterization data provided herein will be a valuable resource for researchers in the field of organic and medicinal chemistry.

References

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Available at: [Link]

- Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate.

-

PrepChem.com. (n.d.). Preparation of tert-Butyl carbazate. Available at: [Link]

-

PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Available at: [Link]

-

MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Available at: [Link]

-

MDPI. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

National Institutes of Health. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Available at: [Link]

-

ACS Publications. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available at: [Link]

-

ResearchGate. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Available at: [Link]

-

Taylor & Francis Online. (2018). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

- Google Patents. (n.d.). CN102911084A - Preparation method of tert-butyl carbazate.

-

National Institutes of Health. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

-

ResearchGate. (2019). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles.... Available at: [Link]

-

Semantic Scholar. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

-

National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

-

Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

-

MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available at: [Link]

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available at: [Link]

-

Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Physicochemical properties of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of this compound (CAS No. 915396-44-0). As a functionalized pyrazole, this compound represents a valuable scaffold for the development of novel therapeutic agents. The pyrazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of known data but also detailed, field-tested experimental protocols for the determination of its key chemical and physical characteristics. We delve into the compound's structure, potential tautomerism, spectroscopic signature, and critical drug-like properties such as solubility and pKa. Furthermore, a robust protocol for assessing its stability is provided, ensuring that development efforts are based on a solid foundation of molecular understanding.

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activity. This five-membered heterocyclic ring is featured in a wide array of pharmaceuticals, demonstrating activities ranging from anti-inflammatory (e.g., Celecoxib) to anti-cancer (e.g., Encorafenib).[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological and pharmacokinetic profiles.

This compound is a particularly noteworthy derivative. The key functional groups—a Boc-protected nitrogen, a hydroxyl group, and a methyl group—impart specific characteristics:

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a common protecting group in organic synthesis, enabling regioselective reactions on other parts of the molecule. However, its potential hydrolytic instability under certain physiological or formulation conditions must be characterized.[2]

-

3-Hydroxy Group: This group can act as a hydrogen bond donor and acceptor, critically influencing molecular interactions with biological targets. It also introduces the potential for keto-enol tautomerism and significantly impacts the compound's acidity (pKa) and solubility.

-

5-Methyl Group: This small alkyl group can modulate lipophilicity and steric interactions, potentially improving target binding or metabolic stability.

This guide provides the necessary framework for a thorough characterization of this high-value building block, ensuring its effective and reliable application in drug discovery pipelines.

Molecular Structure and Identification

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 915396-44-0 | [3] |

| Molecular Formula | C₉H₁₄N₂O₃ | [3] |

| Molecular Weight | 198.22 g/mol | [3][4] |

| SMILES | O=C(N1N=C(O)C=C1C)OC(C)(C)C | [3] |

Tautomerism: A Critical Consideration

The 3-hydroxy-pyrazole moiety is known to exist in equilibrium with its keto tautomer, 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. This keto-enol tautomerism can have profound effects on the compound's reactivity, hydrogen bonding potential, and interaction with biological targets. The predominant form is often dependent on the solvent environment and physical state (solution vs. solid).[5]

Caption: Keto-enol tautomerism of the pyrazole core.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for analogue preparation and scale-up. A common and effective strategy for constructing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of tert-butyl carbazate with ethyl 2-methyl-3-oxobutanoate. This pathway provides direct access to the desired product with good regioselectivity.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

tert-Butyl carbazate (1.0 eq)

-

Ethyl acetoacetate (1.05 eq)

-

Glacial acetic acid (solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add tert-butyl carbazate and ethyl acetoacetate to glacial acetic acid.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

Scientist's Note: Acetic acid acts as both the solvent and a catalyst for the condensation and subsequent cyclization. Refluxing ensures the reaction goes to completion.

-

Upon completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Scientist's Note: The bicarbonate wash is crucial to remove the acidic solvent. Failure to do so will result in poor chromatographic performance and potential product degradation.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Combine the pure fractions and evaporate the solvent to yield the title compound. Confirm identity and purity via NMR and LC-MS.

Physicochemical Property Determination

Accurate physicochemical data is non-negotiable for progressing a compound through the drug discovery process. The following sections detail the essential properties and the gold-standard methods for their determination.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of the molecular structure.

| Parameter | Expected Observation |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), the methyl protons (~2.2 ppm, singlet, 3H), a pyrazole ring proton (~5.8 ppm, singlet, 1H), and a broad singlet for the hydroxyl/NH proton (variable, exchanges with D₂O). |

| ¹³C NMR | Resonances for the tert-butyl quaternary carbon (~82 ppm) and methyl carbons (~28 ppm), the pyrazole ring carbons, and the carbonyl carbon of the Boc group (~150 ppm).[6] |

| FT-IR | Characteristic stretches for O-H (broad, ~3200 cm⁻¹), C-H (~2980 cm⁻¹), C=O (carbamate, ~1730 cm⁻¹), and C=C/C=N (~1600-1500 cm⁻¹).[1] |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 199.11, and a sodium adduct [M+Na]⁺ at m/z 221.09. |

Key Physical Properties

These properties govern the compound's behavior in both experimental and physiological systems.

| Property | Method of Determination |

| Melting Point | Capillary Melting Point Apparatus |

| Aqueous Solubility | Shake-Flask Method with HPLC-UV quantification |

| pKa | Potentiometric Titration |

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the 3-hydroxy group.

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a robust and direct method for this measurement.

Caption: Workflow for pKa determination via potentiometric titration.

Procedure:

-

Prepare a ~10 mM solution of the compound in a suitable solvent system (e.g., water with minimal methanol as a co-solvent if needed).

-

Calibrate a high-precision pH meter using standard buffers (pH 4, 7, 10).

-

Place the solution in a jacketed beaker maintained at 25 °C and immerse the pH electrode.

-

Titrate the solution with a standardized solution of 0.1 M KOH, adding titrant in small, precise increments (e.g., 0.02 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

Plot the pH versus the volume of KOH added. The pKa is the pH at which 50% of the compound has been neutralized (the midpoint of the titration curve). For higher accuracy, this point can be determined from the maximum of the first derivative of the titration curve.

Stability Assessment

The stability of a compound under relevant conditions (storage, assay buffers) is a critical parameter. The N-Boc group, in particular, can be susceptible to acid-catalyzed hydrolysis.

Experimental Protocol: Solution Stability via HPLC

Objective: To assess the stability of the compound in a buffered aqueous solution over time.

Rationale: This method uses the high resolution of HPLC to separate the parent compound from any potential degradants, allowing for precise quantification of its stability over time.

Caption: Experimental workflow for assessing solution-state stability.

Procedure:

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Develop a stability-indicating HPLC method capable of resolving the parent peak from potential degradants.

-

Dilute the stock solution to a final concentration of 100 µM in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Immediately inject a sample onto the HPLC to obtain the initial (t=0) peak area.

-

Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).

-

At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.

-

Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. A compound is generally considered stable if >90% remains after 24 hours.

Conclusion

This compound is a well-designed chemical scaffold with significant potential in drug discovery and medicinal chemistry. Its strategic functionalization provides multiple handles for chemical modification and interaction with biological systems. A thorough understanding and experimental determination of its physicochemical properties—including structure, pKa, solubility, and stability—are paramount for its successful application. The protocols and insights provided in this guide offer a robust framework for researchers to generate the high-quality, reliable data needed to unlock the full potential of this versatile molecule and accelerate the development of next-generation therapeutics.

References

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. PubChem.

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.

- This compound. BLDpharm.

- Safety Data Sheet. Fisher Scientific.

- tert-Butyl 5-(hydroxymethyl)-1H-pyrazole-1-carboxylate. BLDpharm.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 915396-44-0|this compound|BLD Pharm [bldpharm.com]

- 4. 2411639-21-7|tert-Butyl 5-(hydroxymethyl)-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular Structure and Annular Tautomerism

This compound (Molecular Formula: C₁₀H₁₆N₂O₃, Molecular Weight: 212.25 g/mol ) is a pyrazole derivative featuring a hydroxyl group at the C3 position, a methyl group at C5, and a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen.

A crucial aspect of this molecule's chemistry, which directly impacts its spectroscopic characterization, is its existence as a mixture of tautomers in solution. The equilibrium between the 3-hydroxy-pyrazole form and the 3-oxo-pyrazoline (or pyrazolone) form is rapid on the NMR timescale.[1] Understanding this equilibrium is fundamental to interpreting the resulting spectra, which will reflect an average of these two forms or show characteristics of both.

Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule.[2] The observed spectra will be a population-weighted average of the tautomers present in the chosen deuterated solvent.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~ 1.55 | Singlet | 9H | -C(CH ₃)₃ (Boc) | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a sharp, intense singlet in the aliphatic region. This value is highly characteristic for a Boc group. |

| ~ 2.20 | Singlet | 3H | C5-CH ₃ | The methyl group at the C5 position of the pyrazole ring is a singlet, as it has no adjacent protons to couple with. Its chemical shift is slightly downfield due to the influence of the aromatic ring. |

| ~ 5.70 | Singlet | 1H | C4-H | This proton is attached to the C4 carbon of the pyrazole ring. It appears as a singlet and its chemical shift is characteristic of protons on electron-rich five-membered heterocycles.[3] |

| ~ 9.0 - 11.0 | Broad Singlet | 1H | OH / NH | This signal corresponds to the hydroxyl proton in one tautomer and the N-H proton in the other. It is expected to be broad due to chemical exchange with the solvent and rapid tautomerization. Its chemical shift can be highly dependent on solvent, concentration, and temperature.[4] |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The carbon NMR spectrum provides complementary information, confirming the carbon skeleton and the presence of key functional groups. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will be sensitive to the tautomeric equilibrium.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~ 12.0 | C5-C H₃ | The methyl carbon signal appears in the far upfield region, typical for sp³ hybridized carbons. |

| ~ 28.0 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give rise to a single, strong signal. |

| ~ 83.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atom, shifting it downfield. |

| ~ 100.0 | C 4 | The C4 carbon of the pyrazole ring. Its chemical shift reflects the average electron density influenced by the tautomeric forms. |

| ~ 148.0 | C 5 | This signal is for the C5 carbon bearing the methyl group. Its chemical shift is influenced by both the methyl substituent and the ring nitrogens. |

| ~ 150.0 | C =O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl protecting group. This is a key identifier for the Boc group. |

| ~ 160.0 | C 3 | The C3 carbon's chemical shift will be a weighted average. In the hydroxy tautomer, it is an oxygen-bearing sp² carbon (~155-160 ppm). In the oxo tautomer, it becomes a carbonyl carbon (~165-170 ppm). The observed shift will lie somewhere in this range, likely broadened by the dynamic exchange.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule, and it can provide direct evidence for the tautomeric equilibrium. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Causality |

| 3200 - 2800 (Broad) | O-H / N-H Stretch | Hydroxyl / Amide | A broad absorption in this region is a hallmark of the hydrogen-bonded O-H group (hydroxy tautomer) and the N-H group (oxo tautomer).[4] |

| 2985, 2940 | C-H Stretch | -CH₃, -C(CH₃)₃ | These sharp peaks correspond to the symmetric and asymmetric stretching of the sp³ C-H bonds in the methyl and tert-butyl groups. |

| ~ 1740 | C=O Stretch | Boc Carbonyl | A strong, sharp absorption is expected for the carbonyl of the Boc ester group. This is a reliable indicator of the intact protecting group. |

| ~ 1680 | C=O Stretch | Pyrazolone Carbonyl | The presence of a second carbonyl absorption, typically broader and at a lower wavenumber than the Boc C=O, would be strong evidence for the existence of the 3-oxo tautomer in the solid or liquid state. |

| 1600 - 1450 | C=C / C=N Stretch | Pyrazole Ring | Absorptions in this region are characteristic of the pyrazole ring's double bonds. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can reveal structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

| m/z Value | Ion | Interpretation & Causality |

| 213.12 | [M+H]⁺ | Protonated Molecular Ion: This is the primary ion observed in positive-mode ESI-MS, confirming the molecular weight of 212.25 Da. |

| 235.10 | [M+Na]⁺ | Sodium Adduct: The formation of a sodium adduct is common in ESI-MS and serves as a secondary confirmation of the molecular weight. |

| 157.06 | [M+H - C₄H₈]⁺ | Loss of Isobutylene: A characteristic fragmentation pathway for tert-butyl esters and ethers is the loss of isobutylene (56 Da), leaving a protonated carboxylic acid/hydroxyl group. |

| 113.06 | [M+H - C₄H₈ - CO₂]⁺ | Subsequent Loss of CO₂: Following the loss of isobutylene, the resulting carboxylic acid intermediate can readily lose carbon dioxide (44 Da). This fragmentation confirms the presence of the carboxylate structure. |

Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, standardized protocols must be followed.

General Characterization Workflow

Figure 2: A standardized workflow for the complete spectroscopic characterization of the target compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquisition: Insert the sample into a 400 MHz NMR spectrometer.[3] Acquire a ¹H spectrum (e.g., 16 scans), followed by a ¹³C spectrum (e.g., 1024 scans).

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectra and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.[3]

Protocol 2: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the diamond ATR crystal is clean. Record a background spectrum of the empty accessory.

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization source of a high-resolution mass spectrometer (e.g., Q-TOF) at a low flow rate (e.g., 5-10 µL/min).[3]

-

Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3500-4000 V).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). If desired, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 213.12) to obtain fragmentation data.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. The interpretation of the resulting data must be performed with a clear understanding of the annular tautomerism between the 3-hydroxy and 3-oxo forms, as this equilibrium defines the compound's spectroscopic signature. The predicted data and protocols outlined in this guide provide a comprehensive and authoritative framework for researchers to verify the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

-

Barra-Gonzalez, D., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1442. Available at: [Link]

-

Hameed, A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1017. Available at: [Link]

-

Fustero, S., et al. (2011). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 49(8), 471-478. Available at: [Link]

-

Barra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1248. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-yl)-Barra-Castillo/84d28362a2651478546b9a89c4451079541a0212]([Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11321537, tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3803. Available at: [Link]

-

Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Available at: [Link]

-

Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3803. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. Available at: [Link]

Sources

An In-depth Technical Guide to the Characterization of Dabrafenib (GSK2118436)

A Note on Chemical Identification: While this guide focuses on the well-characterized BRAF inhibitor Dabrafenib, it is important to note that the provided CAS number 915396-44-0 is inconsistently indexed. Some chemical suppliers associate this CAS number with tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a different chemical entity.[1][2] The established CAS number for Dabrafenib is 1195765-45-7. This guide will proceed with the characterization of Dabrafenib, a compound of significant interest to researchers and drug development professionals in oncology.

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5] Activating mutations in the BRAF gene, most commonly the V600E substitution, are found in a significant percentage of various cancers, including approximately 50% of melanomas.[6][7] These mutations lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.[7] Dabrafenib was approved by the FDA for the treatment of melanoma with BRAF V600E or V600K mutations and is a cornerstone of targeted cancer therapy.[8] This guide provides a comprehensive technical overview of Dabrafenib's mechanism of action, key characterization methodologies, and considerations for its use in research and development.

Mechanism of Action: Targeting the Aberrant MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[3][5] While it can inhibit wild-type BRAF, its affinity is significantly higher for the mutated forms, such as BRAF V600E, V600K, and V600D.[8][9] By binding to the ATP pocket of the mutated BRAF protein, Dabrafenib prevents the phosphorylation and subsequent activation of MEK, a downstream kinase in the MAPK cascade.[3][10] This blockade ultimately leads to decreased phosphorylation of ERK, the final kinase in this pathway, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.[3][4]

The MAPK signaling pathway is a critical regulator of cell growth, differentiation, and survival.[11] It is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of RAS, which in turn activates the RAF-MEK-ERK cascade.[6] In cancers with BRAF mutations, this pathway is constitutively active, driving tumorigenesis.[6][7]

Sources

- 1. 915396-44-0|this compound|BLD Pharm [bldpharm.com]

- 2. abcr.com [abcr.com]

- 3. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ClinPGx [clinpgx.org]

- 7. mdpi.com [mdpi.com]

- 8. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 10. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 11. biomarker.onclive.com [biomarker.onclive.com]

An In-depth Technical Guide to the Structural Analysis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of tert-butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Encorafenib.[1] The title compound, featuring a hydroxyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of more complex pharmaceutical intermediates.

This document will delve into the logical synthesis, detailed structural elucidation through modern spectroscopic techniques, and the critical concept of tautomerism inherent to this molecule. The experimental protocols and data interpretations are presented with the causality behind the scientific choices, ensuring a deep understanding for the practicing scientist.

I. Strategic Synthesis: A Logic-Driven Approach

The synthesis of this compound is most logically achieved through a two-step process: first, the formation of the pyrazole ring, followed by the strategic protection of one of the ring nitrogens with a Boc group. This approach allows for controlled subsequent reactions.

Step 1: Synthesis of 3-hydroxy-5-methyl-1H-pyrazole

The foundational method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2] For the synthesis of 3-hydroxy-5-methyl-1H-pyrazole, the most suitable and readily available starting material is ethyl acetoacetate.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and a suitable solvent such as ethanol.

-

Slowly add hydrazine hydrate (1.0-1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-hydroxy-5-methyl-1H-pyrazole as a white to off-white solid.

Causality: The use of ethyl acetoacetate provides the necessary three-carbon backbone with the correct oxidation states to form the 3-hydroxy-5-methyl substitution pattern upon reaction with the two nitrogen nucleophiles of hydrazine. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows for efficient heating.

Step 2: Boc-Protection of 3-hydroxy-5-methyl-1H-pyrazole

The introduction of the Boc protecting group is crucial for modulating the reactivity of the pyrazole ring in subsequent synthetic steps. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4][5]

-

In a round-bottom flask, dissolve 3-hydroxy-5-methyl-1H-pyrazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.1 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.

-

Slowly add a solution of (Boc)₂O (1.05 equivalents) in the same solvent to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M KHSO₄ solution and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: The Boc group is an excellent choice for protecting the pyrazole nitrogen due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4][6] The use of a base is necessary to deprotonate the pyrazole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

II. Comprehensive Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for determining the carbon-hydrogen framework of the molecule.[7]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | broad singlet | 1H | -OH | The acidic proton of the hydroxyl group is expected to be a broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ~5.8-6.0 | singlet | 1H | H-4 | The proton on the pyrazole ring is expected to be a singlet in this region, consistent with similar pyrazole structures.[1] |

| ~2.2-2.3 | singlet | 3H | -CH₃ | The methyl group protons attached to the pyrazole ring will appear as a singlet. |

| ~1.6 | singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a sharp singlet. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C-3 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |

| ~148-150 | C=O (Boc) | The carbonyl carbon of the Boc group appears in this characteristic region. |

| ~140-145 | C-5 | The carbon attached to the methyl group. |

| ~105-110 | C-4 | The protonated carbon of the pyrazole ring. |

| ~83-85 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28-29 | -C(CH₃)₃ | The three equivalent methyl carbons of the Boc group. |

| ~12-14 | -CH₃ | The methyl carbon at the C-5 position. |

Self-Validation: The number of signals in both ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. 2D NMR techniques such as HSQC and HMBC can be used to confirm the assignments by correlating the proton and carbon signals. For example, an HMBC experiment should show a correlation between the H-4 proton and the C-3 and C-5 carbons.[2]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~2980-2960 | C-H stretch | sp³ C-H (methyl, tert-butyl) |

| ~1720-1740 | C=O stretch | Carbonyl (Boc group) |

| ~1580-1620 | C=N, C=C stretch | Pyrazole ring |

Causality: The broadness of the O-H stretch is due to hydrogen bonding. The strong absorption for the C=O stretch is a key indicator of the successful introduction of the Boc group.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electrospray Ionization - ESI):

-

[M+H]⁺: Expected at m/z 199.11

-

[M+Na]⁺: Expected at m/z 221.10

-

Fragmentation: A characteristic loss of the tert-butyl group (57 amu) or isobutylene (56 amu) from the molecular ion is expected, which is a hallmark of Boc-protected compounds.

D. Keto-Enol Tautomerism: A Critical Structural Feature

3-Hydroxypyrazoles can exist in equilibrium with their keto tautomers, 3-pyrazolones.[8] The position of this equilibrium is influenced by the solvent, temperature, and the substituent at the N-1 position.

Sources

From Fever Dreams to Targeted Therapies: An In-depth Guide to the Discovery and History of Substituted Pyrazoles

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle, has proven to be a cornerstone in medicinal chemistry, evolving from an accidental discovery into a "privileged scaffold" integral to a multitude of blockbuster drugs.[1][2][3] This guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, tracing their journey from the first synthesis to their current status as indispensable pharmacophores. We will delve into the seminal synthetic methodologies, the causal relationships behind key therapeutic breakthroughs, and the structure-activity relationships that have guided the development of pyrazole-based drugs for a wide range of diseases, including inflammation, cancer, and erectile dysfunction.[4][5][6] This technical guide is designed to provide researchers and drug development professionals with a deep, actionable understanding of this remarkable class of compounds.

The Genesis: Knorr's Synthesis and the Dawn of Pyrazole Chemistry

The history of substituted pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[7][8] While searching for quinine-like compounds, Knorr serendipitously synthesized the first pyrazolone derivative, Antipyrine, through the condensation of ethyl acetoacetate and phenylhydrazine.[8][9][10] This discovery was monumental, not only for the creation of one of the earliest synthetic analgesics and antipyretics but also for establishing the foundational "Knorr pyrazole synthesis."[9][10] This versatile reaction, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, remains a fundamental and widely used method for constructing the pyrazole ring.[11][12][13]

The inherent versatility of the Knorr synthesis allows for the introduction of various substituents onto the pyrazole core, a feature that would become critical for the future development of targeted therapeutics. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][13] The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, offering a degree of control over the final product's structure.[12]

Visualizing the Knorr Pyrazole Synthesis

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. chemistryviews.org [chemistryviews.org]

- 10. nbinno.com [nbinno.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemhelpasap.com [chemhelpasap.com]

The Strategic Utility of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate has emerged as a valuable and versatile building block in the lexicon of medicinal chemistry. Its unique structural features, including a reactive hydroxyl group, a sterically demanding tert-butoxycarbonyl (Boc) protecting group, and a modifiable pyrazole core, offer a powerful platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in the development of novel therapeutic agents. By examining its reactivity and showcasing its role in the construction of bioactive molecules, we aim to equip researchers with the knowledge to effectively leverage this compound in their drug discovery endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in a wide array of clinically approved drugs and biologically active compounds stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1] The pyrazole ring system is a key pharmacophore in drugs such as the anti-inflammatory agent celecoxib, the anticancer drug encorafenib, and the anti-obesity medication rimonabant.[1] The versatility of the pyrazole core allows for facile functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 915396-44-0 |

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 198.22 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Storage | 2-8°C, sealed in a dry environment[2] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the pyrazole ring proton, a singlet for the tert-butyl protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Characteristic signals would be observed for the methyl carbon, the carbons of the pyrazole ring, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the Boc group.

-

IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, and a strong C=O stretch from the carbamate.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z corresponding to the molecular weight.

Synthesis of the Building Block

The synthesis of this compound is a critical first step for its application. While a specific detailed protocol for this exact molecule is not prevalent in the public domain literature, a general and robust synthetic strategy for related N-Boc protected pyrazoles involves a multi-step sequence starting from readily available precursors. A plausible synthetic pathway is outlined below, based on established pyrazole synthesis methodologies.

Caption: General synthetic workflow for N-Boc protected hydroxypyrazoles.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

Step 1: Condensation of Ethyl Acetoacetate and tert-Butyl Carbazate

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or toluene, add tert-butyl carbazate (1.0 eq).

-

Add a catalytic amount of a base, for example, triethylamine or sodium ethoxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent like xylenes or Dowtherm A.

-

Heat the solution to a high temperature (typically >150 °C) to induce cyclization. Alternatively, acidic conditions can be employed at a lower temperature.

-

Monitor the formation of the pyrazole product by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Reactivity and Strategic Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc group provides robust protection of the N1 position of the pyrazole, preventing unwanted side reactions, and can be readily removed under acidic conditions to allow for further N-alkylation or N-arylation. The hydroxyl group at the 3-position is a key handle for introducing molecular diversity.

4.1. O-Alkylation and Etherification

The hydroxyl group can be readily alkylated under basic conditions to form a variety of ethers. This transformation is fundamental in medicinal chemistry for modulating lipophilicity, improving metabolic stability, and introducing new points of interaction with biological targets.

Caption: General scheme for the O-alkylation of the pyrazole building block.

Exemplary O-Alkylation Protocol:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the desired alkyl halide (R-X, 1.2 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired O-alkylated pyrazole derivative.

This etherification strategy is crucial for accessing a wide range of pyrazole-based compounds with diverse functionalities, which can be further elaborated into potential drug candidates.

4.2. Deprotection and N-Functionalization

The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free NH of the pyrazole ring. This unmasked nitrogen atom can then be subjected to a variety of transformations, including N-alkylation, N-arylation (e.g., through Buchwald-Hartwig amination), or acylation, to introduce further complexity and modulate the biological activity of the resulting compounds.

Case Study: Application in the Synthesis of Bioactive Molecules

While direct examples of the use of this compound in the synthesis of named drug candidates are not readily found in the public literature, its structural motifs are present in numerous patented compounds with potential therapeutic applications. For instance, pyrazole ethers are common in compounds targeting kinases, G-protein coupled receptors, and other enzyme families. The strategic use of this building block allows for the rapid generation of libraries of analogous compounds for structure-activity relationship (SAR) studies.

Safety and Handling

According to available safety data for analogous compounds, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable, albeit specialized, building block for medicinal chemists. Its pre-installed Boc protecting group and reactive hydroxyl functionality provide a strategic advantage for the efficient and controlled synthesis of complex pyrazole-containing molecules. The ability to perform selective O-alkylation followed by N-deprotection and subsequent N-functionalization opens up a vast chemical space for the exploration of novel bioactive compounds. As the demand for new therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.

-

PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]

- MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1453.

-

PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate - Safety and Hazards. Retrieved from [Link]

- Saeed, A., et al. (2012).

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore have led to the development of a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic applications of functionalized pyrazoles. We will delve into the mechanistic underpinnings of their activity as anti-inflammatory agents, anticancer therapeutics, and modulators of other key physiological pathways. This guide is intended to be a practical resource, offering detailed experimental protocols, insights into structure-activity relationships (SAR), and a forward-looking perspective on the challenges and future opportunities in harnessing the full therapeutic potential of this privileged scaffold.

The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

The unique electronic configuration of the pyrazole ring, featuring a π-electron-rich system, imparts favorable physicochemical properties such as metabolic stability and the capacity for diverse molecular interactions.[1] This has made it an attractive scaffold for medicinal chemists. The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Key Synthetic Methodologies

The construction of the pyrazole core can be achieved through several robust and versatile synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

1.1.1. The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a widely used and highly effective method for pyrazole synthesis.[2][3] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

Experimental Protocol: Synthesis of a Celecoxib Analogue via Knorr Pyrazole Synthesis

This protocol describes the synthesis of a 1,5-diarylpyrazole, a common structural motif in COX-2 inhibitors like Celecoxib.

Materials:

-

1-(4-methylphenyl)-3-phenyl-1,3-propanedione (1 equivalent)

-

4-Sulfonamidophenylhydrazine hydrochloride (1.1 equivalents)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

To a solution of 1-(4-methylphenyl)-3-phenyl-1,3-propanedione in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,5-diarylpyrazole derivative.

Causality behind Experimental Choices: The use of a catalytic amount of acid facilitates the initial condensation and subsequent cyclization steps. Refluxing provides the necessary energy to overcome the activation barrier of the reaction. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point.

1.1.2. Synthesis of Fused Pyrazole Systems: Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have shown significant promise as protein kinase inhibitors.[4] Their synthesis often involves the construction of a functionalized pyrazole ring followed by the annulation of the pyrimidine ring.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

Materials:

-

5-Amino-1H-pyrazole-4-carbonitrile (1 equivalent)

-

Formamide

-

Sodium ethoxide

Procedure:

-

A mixture of 5-amino-1H-pyrazole-4-carbonitrile and an excess of formamide is heated at reflux for 8-12 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

-

The crude product is washed with water and then ethanol to afford the pyrazolo[3,4-d]pyrimidin-4-amine.

-

Further functionalization can be achieved through reactions such as nucleophilic aromatic substitution at the 4-position.

Causality behind Experimental Choices: Formamide serves as both a reactant and a solvent in this cyclization reaction. The high temperature is necessary to drive the reaction to completion.

Therapeutic Applications of Functionalized Pyrazoles

The versatility of the pyrazole scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.[5]

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a key contributor to a range of diseases, including arthritis and cardiovascular disorders.[6] Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[6] Pyrazole-containing compounds, most notably Celecoxib, have been developed as selective COX-2 inhibitors, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which also inhibit the constitutively expressed COX-1 enzyme, leading to gastrointestinal side effects.[6]

Mechanism of Action: COX-2 Inhibition

Functionalized pyrazoles, through specific structural features, bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7]

Signaling Pathway: COX-2 in Inflammation

Caption: COX-2 signaling pathway in inflammation and its inhibition by functionalized pyrazoles.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This widely used animal model is employed to evaluate the in vivo anti-inflammatory efficacy of test compounds.[8][9][10]

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-

Test compound (functionalized pyrazole)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[9]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Causality behind Experimental Choices: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The plethysmometer provides a quantitative measure of the edema, allowing for the assessment of the anti-inflammatory effect of the test compound.

Anticancer Therapeutics: Targeting Protein Kinases

Uncontrolled cell proliferation is a hallmark of cancer, and protein kinases play a crucial role in regulating cell growth, differentiation, and survival.[11] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.[11] Several pyrazole-containing compounds have been developed as potent and selective protein kinase inhibitors.[1][12]

Mechanism of Action: Protein Kinase Inhibition

Functionalized pyrazoles can act as ATP-competitive or allosteric inhibitors of specific protein kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[1]

Signaling Pathway: A Generic Protein Kinase Cascade

Caption: A representative protein kinase signaling cascade and its inhibition by pyrazole-based inhibitors.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13][14]

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

Test compound (functionalized pyrazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality behind Experimental Choices: The MTT assay relies on the principle that only viable cells can reduce MTT, providing a quantitative measure of cytotoxicity. The use of a range of concentrations allows for the determination of a dose-response curve and the calculation of the IC50 value, a key parameter for assessing the potency of an anticancer agent.

Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic efficacy of functionalized pyrazoles is highly dependent on their substitution patterns. Systematic modifications of the pyrazole core have led to the identification of key structural features that govern their biological activity.

Table 1: IC50 Values of Representative Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |

| Compound A | CDK2 | 24 | Various | [6] |

| Compound B | Chk2 | 41.64 | HepG2, HeLa, MCF7 | [6] |

| AT7519 | Multi-CDK | 10-210 | Various | [6] |

| Encorafenib | BRAF V600E | Sub-micromolar | 58 cancer cell lines | [15] |

| Compound 43 | PI3 Kinase | 250 | MCF7 | [15] |

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Celecoxib | 10 | 65% | [16] |

| Pyrazole Derivative X | 20 | 58% | Fictional Example |

| Pyrazole Derivative Y | 20 | 72% | Fictional Example |

Challenges and Future Directions

Despite the significant successes in the development of pyrazole-based therapeutics, several challenges remain. These include overcoming drug resistance, improving selectivity to minimize off-target effects, and enhancing the bioavailability of new chemical entities.[1][15]

The future of pyrazole-based drug discovery lies in the exploration of novel biological targets and the application of innovative drug design strategies.[1] The metabolic stability of the pyrazole ring makes it an ideal scaffold for the development of drugs for chronic diseases.[1] Furthermore, the integration of computational modeling and artificial intelligence in the drug discovery process will likely accelerate the identification and optimization of new pyrazole-based drug candidates.[17] The continued exploration of diverse synthetic methodologies to access novel functionalized pyrazoles will undoubtedly pave the way for the next generation of pyrazole-containing therapeutics.

Conclusion

Functionalized pyrazoles represent a remarkably successful class of compounds in medicinal chemistry, with a proven track record in the development of effective drugs for a multitude of diseases. Their synthetic accessibility, favorable physicochemical properties, and ability to interact with a wide range of biological targets ensure that the pyrazole scaffold will continue to be a privileged core in the ongoing quest for novel and improved therapeutics. This guide has provided a comprehensive overview of the key aspects of pyrazole-based drug discovery, from synthesis and biological evaluation to a discussion of future prospects. It is our hope that this resource will serve as a valuable tool for researchers in the field and inspire further innovation in the development of this versatile and potent class of molecules.

References

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

-

Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules. [Link]

-

3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. (n.d.). SciSpace. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

-

Signaling pathways regulating COX-2 expression. Schematic diagram... (n.d.). ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. (n.d.). ResearchGate. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]

-

How to Interpret Biological Model Figures: Signaling cascades. (2021). LabXchange. [Link]

-

Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. (2013). ACS Central Science. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2019). Molecules. [Link]